REACTION_CXSMILES
|
C([NH:9][CH:10]1[CH2:15][C:14]([CH3:17])([CH3:16])[N:13]([CH3:18])[C:12]([CH3:20])([CH3:19])[CH2:11]1)(=O)C1C=CC=CC=1.[OH-].[Na+]>Cl>[NH2:9][CH:10]1[CH2:11][C:12]([CH3:19])([CH3:20])[N:13]([CH3:18])[C:14]([CH3:17])([CH3:16])[CH2:15]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1CC(N(C(C1)(C)C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling until the reaction
|
Type
|
EXTRACTION
|
Details
|
the mixture is repeatedly extracted with methylene chloride
|
Type
|
WAIT
|
Details
|
The residue left
|
Type
|
CUSTOM
|
Details
|
after evaporation of methylene chloride
|
Type
|
DISTILLATION
|
Details
|
is distilled under vacuum
|
Type
|
DISTILLATION
|
Details
|
300 parts of 1,2,2,6,6-pentamethyl-4-amino-piperidine boiling at 98° C./15 Torr are thereby distilled over
|
Name
|
|
Type
|
|
Smiles
|
NC1CC(N(C(C1)(C)C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |